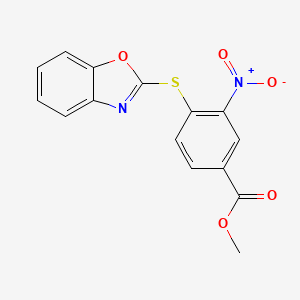![molecular formula C18H19FN2OS B5520145 1-{[(4-fluorophenyl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5520145.png)
1-{[(4-fluorophenyl)thio]acetyl}-4-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[(4-fluorophenyl)thio]acetyl}-4-phenylpiperazine, also known as FP-PAF, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry.
作用机制
1-{[(4-fluorophenyl)thio]acetyl}-4-phenylpiperazine acts as a selective antagonist of the platelet-activating factor (PAF) receptor, which is involved in various physiological and pathological processes such as inflammation, immune response, and cardiovascular function. By blocking the PAF receptor, 1-{[(4-fluorophenyl)thio]acetyl}-4-phenylpiperazine can modulate the activity of various signaling pathways and reduce the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
1-{[(4-fluorophenyl)thio]acetyl}-4-phenylpiperazine has been shown to have various biochemical and physiological effects in animal models. In the central nervous system, 1-{[(4-fluorophenyl)thio]acetyl}-4-phenylpiperazine has been shown to increase the levels of serotonin and dopamine, which are neurotransmitters involved in mood regulation. In the peripheral nervous system, 1-{[(4-fluorophenyl)thio]acetyl}-4-phenylpiperazine has been shown to reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the immune response. In the cardiovascular system, 1-{[(4-fluorophenyl)thio]acetyl}-4-phenylpiperazine has been shown to reduce the production of reactive oxygen species and improve the endothelial function.
实验室实验的优点和局限性
1-{[(4-fluorophenyl)thio]acetyl}-4-phenylpiperazine has several advantages and limitations for lab experiments. One of the advantages is its selectivity for the PAF receptor, which allows for the study of specific signaling pathways involved in various physiological and pathological processes. Another advantage is its stability and solubility, which allows for the preparation of standardized solutions for in vitro and in vivo experiments. However, one of the limitations is its low yield and purity, which can affect the reproducibility of the synthesis process. Another limitation is its potential toxicity, which requires careful handling and monitoring in lab experiments.
未来方向
1-{[(4-fluorophenyl)thio]acetyl}-4-phenylpiperazine has several potential future directions for research. One of the directions is the development of new analogs with improved potency and selectivity for the PAF receptor. Another direction is the study of the pharmacokinetics and pharmacodynamics of 1-{[(4-fluorophenyl)thio]acetyl}-4-phenylpiperazine in animal models and humans. Another direction is the investigation of the therapeutic potential of 1-{[(4-fluorophenyl)thio]acetyl}-4-phenylpiperazine in various diseases such as cancer, autoimmune disorders, and infectious diseases. Finally, the elucidation of the molecular mechanisms underlying the biochemical and physiological effects of 1-{[(4-fluorophenyl)thio]acetyl}-4-phenylpiperazine can provide insights into the development of new drugs targeting the PAF receptor.
Conclusion
In conclusion, 1-{[(4-fluorophenyl)thio]acetyl}-4-phenylpiperazine is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. The synthesis method involves a multistep process that yields a product with around 30% purity. 1-{[(4-fluorophenyl)thio]acetyl}-4-phenylpiperazine acts as a selective antagonist of the PAF receptor and has various biochemical and physiological effects in animal models. 1-{[(4-fluorophenyl)thio]acetyl}-4-phenylpiperazine has several advantages and limitations for lab experiments and several potential future directions for research.
合成方法
1-{[(4-fluorophenyl)thio]acetyl}-4-phenylpiperazine can be synthesized through a multistep process that involves the reaction of piperazine with 4-fluorobenzyl chloride, followed by the reaction with thioacetic acid. The final product is obtained through the addition of phenylmagnesium bromide to the intermediate compound. The yield of the synthesis process is around 30%, and the purity can be improved through recrystallization.
科学研究应用
1-{[(4-fluorophenyl)thio]acetyl}-4-phenylpiperazine has been studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-{[(4-fluorophenyl)thio]acetyl}-4-phenylpiperazine has been shown to have anxiolytic and antidepressant effects in animal models. In pharmacology, 1-{[(4-fluorophenyl)thio]acetyl}-4-phenylpiperazine has been studied for its potential as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In medicinal chemistry, 1-{[(4-fluorophenyl)thio]acetyl}-4-phenylpiperazine has been studied for its potential as a lead compound for the development of new drugs.
属性
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2OS/c19-15-6-8-17(9-7-15)23-14-18(22)21-12-10-20(11-13-21)16-4-2-1-3-5-16/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFUZFIZSOMSLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[1-methyl-2-(1,3-thiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5520086.png)
![4-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)aniline](/img/structure/B5520095.png)

![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5520111.png)
![2-(4-ethoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B5520123.png)
![3-(2-furyl)-2-methylacrylaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5520133.png)
![N'-[(1-methyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5520139.png)
![3,3'-methylenebis-1H-pyrrolo[3,2-b]pyridine](/img/structure/B5520153.png)
![N-[6-(4-morpholinyl)-4-pyrimidinyl]-N'-1-naphthylurea](/img/structure/B5520155.png)
![[(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]methyl}-1-(2-ethoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B5520161.png)
